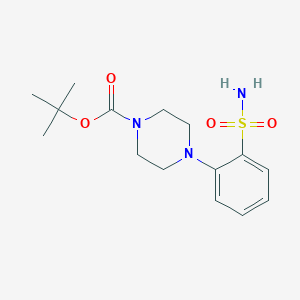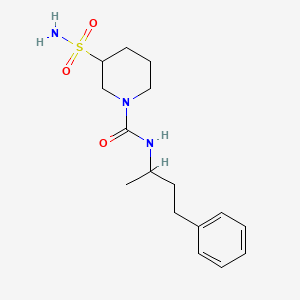![molecular formula C17H28N2O3 B6974775 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol](/img/structure/B6974775.png)
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 2-chloroethylamine.
Formation of Intermediate: 3-Methoxyphenol reacts with 2-chloroethylamine under basic conditions to form 2-(3-methoxyphenoxy)ethylamine.
Piperazine Formation: The intermediate is then reacted with piperazine to form 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]ethanol.
Final Step: The final step involves the reaction of 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]ethanol with butanal under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-one.
Reduction: The major product is this compound.
Substitution: The major products depend on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[2-(2-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
- 2-[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
- 2-[4-[2-(3-Ethoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
Uniqueness
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern on the phenoxy and piperazine moieties. This unique structure may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-3-15(14-20)19-9-7-18(8-10-19)11-12-22-17-6-4-5-16(13-17)21-2/h4-6,13,15,20H,3,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCQYTYXFIXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)CCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6974692.png)

![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6974713.png)
![(1S)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6974720.png)
![(1S)-1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6974723.png)
![(1S,2R,4R)-6',6'-dimethyl-N-(2,2,2-trifluoroethyl)spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-sulfonamide](/img/structure/B6974731.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B6974737.png)
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B6974749.png)
![2-[(6-Methoxypyridin-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6974755.png)
![5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B6974767.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B6974779.png)
![1-[5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoyl]-N-ethylazetidine-3-carboxamide](/img/structure/B6974786.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(2-methoxy-5-phenylphenyl)methanamine](/img/structure/B6974793.png)
